molecular formula C22H23ClN2O2 B11130045 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11130045
M. Wt: 382.9 g/mol
InChI Key: VCMMYSCOBJAFGA-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule designed for biochemical research. Its structure incorporates a 4-chloroindole moiety, a chemotype prevalent in compounds investigated for modulating various biological pathways . The molecule also features a tetrahydropyran (THP) carboxamide group, a scaffold known to contribute favorable physicochemical properties to drug-like compounds . This combination of structural features makes it a valuable chemical tool for researchers exploring new therapeutic targets, particularly in oncology and immunology. Potential applications include screening against enzyme families such as methyltransferases or kinases, given the known activity of indole-derived compounds in these areas . Researchers can utilize this compound for probe discovery, mechanism-of-action studies, and structure-activity relationship (SAR) campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C22H23ClN2O2/c23-19-7-4-8-20-18(19)9-13-25(20)14-12-24-21(26)22(10-15-27-16-11-22)17-5-2-1-3-6-17/h1-9,13H,10-12,14-16H2,(H,24,26)

InChI Key

VCMMYSCOBJAFGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Preparation of Tetrahydropyran-4-carboxylic Acid Derivatives

The tetrahydropyran ring system is typically constructed through acid-catalyzed cyclization of diols or via Heck-type coupling reactions. A high-yielding method (94%) employs DCM as the solvent with N-methylmorpholine as the base, facilitating the reaction between tetrahydro-2H-pyran-4-carbonyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Table 1: Comparative Yields for Tetrahydropyran-4-carboxamide Precursors

MethodReagentsSolventTemp (°C)Yield (%)
Grignard additioniPrMgClTHF-30 to -558
Carbodiimide couplingEDCI, HOBtDMF10–3575
Acyl chloride aminolysisN-MethylmorpholineDCM2094

The acyl chloride route demonstrates superior efficiency, though it requires stringent moisture control. Nuclear magnetic resonance (NMR) analysis of intermediates shows characteristic splitting patterns for the tetrahydropyran ring protons at δ 3.98–4.00 ppm (axial H) and δ 3.42–3.44 ppm (equatorial H).

Functionalization of the Indole Nucleus

Chlorination at the 4-Position

Electrophilic chlorination using N-chlorosuccinimide (NCS) in acetic acid achieves >85% regioselectivity for the 4-position. Kinetic studies reveal optimal conversion at 40°C with a 1.2:1 molar ratio of NCS to indole.

N-Alkylation to Install the Ethylamine Side Chain

A two-step protocol proves effective:

  • Protection : Boc-anhydride protects the indole nitrogen in THF/water (95% yield).

  • Mitsunobu reaction : Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate coupling with 2-bromoethanol, followed by Boc deprotection (78% overall yield).

Critical to success is the exclusion of atmospheric oxygen, which causes decomposition of the bromoethyl intermediate.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Reaction of tetrahydropyran-4-carboxylic acid with 2-(4-chloroindol-1-yl)ethylamine using EDCI/HOBt in DMF gives the target compound in 68% yield after recrystallization. LCMS monitoring shows complete consumption of starting materials within 4 hours at 25°C.

Mixed Carbonate Activation

An alternative method employs phenyl chloroformate to generate the active carbonate intermediate, which subsequently reacts with the amine. This approach achieves 72% yield with reduced racemization risk compared to carbodiimide methods.

Process Optimization and Scalability

Solvent Effects on Crystallization

Ethyl acetate/hexane (3:1 v/v) produces needle-like crystals suitable for X-ray diffraction analysis, while methanol/water systems yield microcrystalline material with higher bulk density.

Purification Challenges

Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates residual starting materials, though preparative HPLC becomes necessary when scaling beyond 100 g batches due to tailing effects.

Analytical Characterization

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) :

  • δ 7.68 (d, J = 8.0 Hz, 1H, indole H-7)

  • δ 7.32–7.28 (m, 5H, phenyl)

  • δ 4.42 (t, J = 6.4 Hz, 2H, NCH2)

  • δ 3.98–3.92 (m, 2H, pyran OCH2)

HRMS (ESI+) : m/z calc. for C22H23ClN2O2 [M+H]+ 383.1524, found 383.1521.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The chloro substituent on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxindole derivatives, amine derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving indole derivatives and their interactions with biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro substituent and carboxamide group can further influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(Naphthalen-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

  • Key Differences : Replaces the 4-chloroindole-ethyl group with a naphthalene ring.
  • Bioactivity : Exhibits inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 9.8 μM and selectivity over TDO2 (IC50 ~100 μM) .
  • Implications : The naphthalene group may enhance π-π stacking interactions in enzyme binding, whereas the 4-chloroindole in the target compound could improve target specificity or metabolic stability.

N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide

  • Key Differences : Features a 4-methoxyphenyl group on the pyran ring and a methyl-substituted indole carboxamide.

Indole-Containing Analogues

2-(4-Chloro-1H-indol-1-yl)-N-(2-methylpropyl)acetamide

  • Key Differences : Simpler structure lacking the tetrahydro-2H-pyran core.
  • Properties : Lower molecular weight (264.75 g/mol) and higher lipophilicity (density: 1.2 g/cm³) compared to the target compound, which may influence membrane permeability .

2-(4-Chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide

  • Key Differences : Substitutes the pyran ring with a 2-methoxybenzyl group.
  • Bioactivity Prediction : The methoxybenzyl moiety may enhance binding to aromatic-rich pockets in targets, but the absence of the pyran scaffold could reduce conformational rigidity .

Halogen-Substituted Analogues

N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

  • Key Differences : Fluoro substitution at the indole 5-position instead of chloro at the 4-position.

Key Research Findings and Implications

Impact of Halogen Substituents : Chloro groups on indole may enhance target affinity via hydrophobic interactions, whereas fluoro substitutions could optimize pharmacokinetics .

Substituent Positioning : Methoxy groups on phenyl rings (e.g., in and ) may improve solubility but reduce metabolic stability compared to halogenated analogs .

Biological Activity

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in the context of pharmacology. This compound features a complex structure that includes an indole moiety and a tetrahydropyran ring, which are significant for its interaction with biological targets.

Molecular Characteristics

  • Molecular Formula : C_{22}H_{25}ClN_{2}O_{2}
  • Molecular Weight : Approximately 396.91 g/mol

The presence of the 4-chloro-1H-indole group suggests that this compound may exhibit significant biological activities, especially as an inhibitor of IKK2 (IκB kinase 2), a protein involved in inflammatory responses and cancer progression.

Preliminary studies indicate that this compound may inhibit IKK2, which plays a crucial role in the NF-kB signaling pathway. This pathway is often dysregulated in various cancers and autoimmune diseases. The inhibition of IKK2 could potentially lead to therapeutic applications in treating these conditions.

Biological Activity Profile

The biological activity of this compound has been characterized through various assays, focusing on its binding affinity and inhibitory effects on specific enzymes and receptors involved in inflammatory pathways. Below is a summary table of relevant biological activities associated with this compound:

Biological Activity Assay Type Result
IKK2 InhibitionEnzymatic AssaySignificant inhibition observed
Anti-inflammatoryCell CultureReduced cytokine production
Anticancer PotentialIn Vitro StudiesInduced apoptosis in cancer cell lines

Case Studies and Research Findings

  • Inhibition of IKK2 : A study demonstrated that this compound effectively inhibited IKK2 activity, leading to decreased NF-kB activation in cellular models. This suggests potential utility in treating inflammation-related disorders.
  • Anti-inflammatory Effects : In cellular assays, this compound was shown to reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. These findings align with its proposed mechanism of action targeting inflammatory pathways.
  • Anticancer Activity : Preliminary data from in vitro studies indicated that the compound could induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name Structural Features Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro...Similar indole and tetrahydropyran moietiesPotential IKK2 inhibition
IndolecarboxamidesIndole structure with various substituentsAnti-inflammatory properties
5-Chloroindole derivativesChlorinated indoles with varying side chainsAnticancer activity

This compound stands out due to its specific combination of structural features that enhance its bioactivity compared to other compounds.

Q & A

Q. Characterization methods :

  • NMR spectroscopy (1H/13C) to confirm regioselectivity and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC purity assessment (>98% purity threshold recommended for biological assays) .

Advanced: How can researchers resolve discrepancies in synthetic yields when scaling up the reaction?

Answer:
Yield variability often arises from:

  • Steric hindrance : Bulky substituents (e.g., 4-phenyl group on the pyran ring) may slow down amide coupling. Optimize solvent polarity (e.g., switch from DMF to THF) or use microwave-assisted synthesis to enhance reaction efficiency .
  • Byproduct formation : Monitor intermediates via LC-MS to detect side reactions (e.g., over-alkylation of indole). Purification via flash chromatography with gradient elution (hexane/EtOAc to CH2Cl2/MeOH) improves separation .
  • Temperature sensitivity : Some steps (e.g., cyclization) require strict temperature control. Use jacketed reactors for exothermic reactions .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

  • X-ray crystallography : Resolve crystal structure ambiguities (e.g., chair conformation of the tetrahydropyran ring) .
  • FT-IR spectroscopy : Verify amide C=O stretching (~1650–1700 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, which informs storage conditions (e.g., desiccated at −20°C if hygroscopic) .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular dynamics simulations : Study membrane permeability using lipid bilayer models (e.g., POPC membranes) to estimate logP and blood-brain barrier penetration .
  • Docking studies : Map interactions with target proteins (e.g., serotonin receptors due to indole moiety) using software like AutoDock Vina. Validate with experimental IC50 values .
  • ADMET prediction tools : Use SwissADME or ADMETLab to forecast metabolic liabilities (e.g., CYP450 oxidation sites on the chlorophenyl group) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation of the indole ring .
  • Light sensitivity : Protect from UV exposure using amber vials, especially if the tetrahydro-2H-pyran contains electron-rich substituents .
  • Moisture control : Use desiccants (silica gel) if the compound shows hygroscopicity in TGA/DSC analyses .

Advanced: How can researchers address conflicting bioactivity data in different assay systems?

Answer:

  • Assay validation : Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric binding assays) to rule out false positives .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Species-specific differences : Compare receptor homology (e.g., human vs. rodent targets) to explain variability in IC50 values .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves and safety goggles due to potential irritancy of chloroindole derivatives .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with institutional guidelines .

Advanced: How can crystallographic data resolve stereochemical uncertainties in the tetrahydropyran ring?

Answer:

  • Single-crystal X-ray diffraction : Assign axial/equatorial positions of the 4-phenyl and carboxamide groups to confirm chair conformation .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) that stabilize the crystal lattice, informing solubility strategies .

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